molecular formula C19H17N3O3S B3722875 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide

2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide

Cat. No. B3722875
M. Wt: 367.4 g/mol
InChI Key: DBPHSMDPUZZNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to downregulate the expression of various oncogenes and growth factors.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide for lab experiments is its versatility, as it can be used in various research applications. 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to work with. However, one limitation of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are many potential future directions for the use of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide in scientific research. One area of interest is the development of new drugs based on the structure of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the anticancer and neuroprotective effects of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide, which may lead to the development of new therapeutic strategies for these diseases. Additionally, further research is needed to explore the potential use of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide in other areas of research, such as immunology and infectious diseases.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of cancer-related genes. In drug discovery, 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In neuropharmacology, 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)16-11-17(23)22-19(21-16)26-12-18(24)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPHSMDPUZZNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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